molecular formula C6H11Br B2760187 6-Bromo-2-hexene CAS No. 36851-77-1

6-Bromo-2-hexene

Cat. No.: B2760187
CAS No.: 36851-77-1
M. Wt: 163.058
InChI Key: SGRXJJMXWNQBNS-UHFFFAOYSA-N
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Description

6-Bromo-2-hexene is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-2-hexene can be synthesized through several methods. One common approach involves the bromination of 2-hexene using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 2-hexene, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-hexene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles, resulting in the formation of dihalides or haloalkanes.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions:

    Bromine (Br2): Used for bromination reactions.

    Hydroxide Ions (OH-): Used in substitution reactions to form alcohols.

    Alkoxide Ions (RO-): Used in substitution reactions to form ethers.

    Bases (e.g., KOH): Used in elimination reactions to form alkenes or alkynes.

Major Products Formed:

    Dibromoalkanes: Formed from addition reactions with bromine.

    Alcohols and Ethers: Formed from substitution reactions.

    Alkenes and Alkynes: Formed from elimination reactions.

Scientific Research Applications

6-Bromo-2-hexene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-hexene in chemical reactions typically involves electrophilic addition or substitution mechanisms. In electrophilic addition reactions, the double bond of this compound reacts with electrophiles, forming a cyclic bromonium ion intermediate, which is then attacked by a nucleophile to form the final product . In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of new compounds.

Comparison with Similar Compounds

    6-Bromo-1-hexene: Another brominated hexene with the bromine atom attached to the first carbon.

    5-Bromo-1-pentene: A brominated pentene with similar reactivity.

    4-Bromo-1-butene: A shorter-chain brominated alkene.

Uniqueness: 6-Bromo-2-hexene is unique due to the position of the bromine atom on the second carbon, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the products formed and the conditions required for reactions compared to other brominated alkenes.

Properties

IUPAC Name

(E)-6-bromohex-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRXJJMXWNQBNS-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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